[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
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Description
[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C31H38N6O2S2 and its molecular weight is 590.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound [(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate is a complex organic molecule characterized by its unique bicyclic structure that includes both benzothiazole and piperazine moieties. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N3O2S, reflecting the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The stereochemistry of the compound is significant; the (1R,2R) configuration may enhance its interaction with biological targets due to the spatial arrangement of functional groups that facilitate hydrogen bonding and other interactions.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal effects. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cellular processes and inhibition of enzyme activity .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has demonstrated that benzothiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that similar piperazine derivatives exhibited cytotoxic effects against several cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors or other target proteins, influencing signaling pathways associated with pain perception or mood regulation.
Study on Anticancer Activity
A recent study investigated the effects of a related benzothiazole-piperazine compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Properties
Molecular Formula |
C31H38N6O2S2 |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C31H38N6O2S2/c38-31(37-19-17-36(18-20-37)30-26-10-4-6-12-28(26)41-33-30)39-22-24-8-2-1-7-23(24)21-34-13-15-35(16-14-34)29-25-9-3-5-11-27(25)40-32-29/h3-6,9-12,23-24H,1-2,7-8,13-22H2/t23-,24-/m0/s1 |
InChI Key |
IUCKBDGFLIFCCX-ZEQRLZLVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Origin of Product |
United States |
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